molecular formula C13H10FNO2 B8599780 Methyl 2-(4-fluorophenyl)pyridine-4-carboxylate CAS No. 914397-27-6

Methyl 2-(4-fluorophenyl)pyridine-4-carboxylate

Cat. No. B8599780
M. Wt: 231.22 g/mol
InChI Key: ASFKHIGXKXAOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906522B2

Procedure details

Methyl 2-chloroisonicotinate (300 mg, 1.75 mmol) obtained in Step 1 of Reference Example 5 was dissolved in toluene (3.5 mL), and the solution was added with palladium acetate (11.8 mg, 0.0525 mmol), 2,2′-bis(diphenylphosphino)-2,2′-binaphthyl (49.1 mg, 0.0788 mmol), cesium carbonate (798 mg, 2.45 mmol) and 4-fluorophenylboronic acid (294 mg, 2.10 mmol), followed by stirring at 100° C. for 1 hour under argon atmosphere. After an insoluble matter of the reaction mixture was filtered off, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95 to 10/90) to obtain Methyl 2-(4-fluorophenyl)isonicotinate (284 mg, 70%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,2′-bis(diphenylphosphino)-2,2′-binaphthyl
Quantity
49.1 mg
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
798 mg
Type
reactant
Reaction Step Two
Quantity
294 mg
Type
reactant
Reaction Step Two
Quantity
11.8 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].C(=O)([O-])[O-].[Cs+].[Cs+].[F:18][C:19]1[CH:24]=[CH:23][C:22](B(O)O)=[CH:21][CH:20]=1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:18][C:19]1[CH:24]=[CH:23][C:22]([C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])=[CH:21][CH:20]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CN1
Name
Quantity
3.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
2,2′-bis(diphenylphosphino)-2,2′-binaphthyl
Quantity
49.1 mg
Type
reactant
Smiles
Name
cesium carbonate
Quantity
798 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
294 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Name
Quantity
11.8 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 1 hour under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After an insoluble matter of the reaction mixture was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95 to 10/90)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C=1C=C(C(=O)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 284 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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